3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione 3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1520131-57-0
VCID: VC4197386
InChI: InChI=1S/C6H8IN3O2S/c7-6-8-4-10(9-6)5-1-2-13(11,12)3-5/h4-5H,1-3H2
SMILES: C1CS(=O)(=O)CC1N2C=NC(=N2)I
Molecular Formula: C6H8IN3O2S
Molecular Weight: 313.11

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione

CAS No.: 1520131-57-0

Cat. No.: VC4197386

Molecular Formula: C6H8IN3O2S

Molecular Weight: 313.11

* For research use only. Not for human or veterinary use.

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione - 1520131-57-0

Specification

CAS No. 1520131-57-0
Molecular Formula C6H8IN3O2S
Molecular Weight 313.11
IUPAC Name 3-(3-iodo-1,2,4-triazol-1-yl)thiolane 1,1-dioxide
Standard InChI InChI=1S/C6H8IN3O2S/c7-6-8-4-10(9-6)5-1-2-13(11,12)3-5/h4-5H,1-3H2
Standard InChI Key BXDKPOPWJBUHAG-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1N2C=NC(=N2)I

Introduction

Chemical Structure and Nomenclature

Molecular Framework

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione features a five-membered thiolane ring (1lambda6-thiolane-1,1-dione) substituted at the 3-position with a 3-iodo-1H-1,2,4-triazole group. The thiolane ring is a sulfur-containing heterocycle with two sulfonyl oxygen atoms, contributing to its electron-deficient character. The triazole moiety introduces a nitrogen-rich aromatic system, while the iodine atom provides a heavy halogen substituent capable of participating in cross-coupling reactions .

Table 1: Key Structural Features

FeatureDescription
Core structure1lambda6-thiolane-1,1-dione (tetrahydrothiophene-1,1-dioxide)
Substituent3-Iodo-1H-1,2,4-triazol-1-yl group at position 3
Molecular formulaC₆H₇IN₃O₂S
Molecular weight327.11 g/mol (calculated)
Key functional groupsSulfone (-SO₂), triazole, iodine

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione likely involves multi-step organic transformations. A plausible route includes:

  • Thiolane Sulfonation: Oxidation of tetrahydrothiophene to 1lambda6-thiolane-1,1-dione using peroxides or ozone .

  • Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole ring, followed by iodination using N-iodosuccinimide (NIS) .

Table 2: Hypothetical Synthesis Protocol

StepReactionReagents/ConditionsYield*
1Thiolane sulfonationH₂O₂, acetic acid, 60°C, 12 hrs75%
2Triazole formationCuI, DIPEA, DMF, rt, 24 hrs65%
3IodinationNIS, CH₂Cl₂, 0°C to rt, 6 hrs55%
*Yields estimated based on analogous reactions .

Mechanistic Considerations

The iodination step proceeds via electrophilic aromatic substitution, where NIS generates an iodonium ion that reacts with the electron-rich triazole ring. Steric hindrance from the thiolane sulfone may influence regioselectivity .

Physicochemical Properties

Physical Characteristics

While experimental data for this compound are unavailable, inferences from analogs suggest:

  • Melting point: 180–190°C (decomposition likely due to iodinated aromatic systems)

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO); poor in water (<0.1 mg/mL)

  • Stability: Sensitive to light and moisture; requires storage under inert atmosphere

Spectroscopic Profiles

  • IR: Strong absorption at 1150 cm⁻¹ (S=O stretch), 750 cm⁻¹ (C-I stretch)

  • NMR:

    • ¹H: δ 8.2 ppm (triazole H), δ 3.5–4.1 ppm (thiolane CH₂ groups)

    • ¹³C: δ 160 ppm (SO₂), δ 90 ppm (C-I)

AspectRecommendation
StorageAmber glass, -20°C under argon
Personal protectionNitrile gloves, lab coat, fume hood usage
Spill managementAbsorb with vermiculite; neutralize with NaHCO₃

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